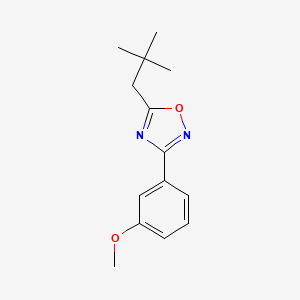
2,5-dioxo-N,7-diphenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide
概要
説明
2,5-dioxo-N,7-diphenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their ring(s)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxo-N,7-diphenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other related compounds in the presence of triethylamine can lead to the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the reaction conditions required for optimal synthesis.
化学反応の分析
Types of Reactions
2,5-dioxo-N,7-diphenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, leading to different derivatives.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.
科学的研究の応用
2,5-dioxo-N,7-diphenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism by which 2,5-dioxo-N,7-diphenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other heterocyclic molecules with quinoline or related structures, such as:
- 1,3,4-thiadiazoles
- 5-arylazothiazoles
- Hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines
Uniqueness
What sets 2,5-dioxo-N,7-diphenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide apart is its specific combination of functional groups and ring structure, which confer unique chemical and biological properties
特性
IUPAC Name |
2,5-dioxo-N,7-diphenyl-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c25-19-12-15(14-7-3-1-4-8-14)11-18-21(19)17(13-20(26)24-18)22(27)23-16-9-5-2-6-10-16/h1-10,15,17H,11-13H2,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTHHPKUOAYFRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)CC2C(=O)NC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-[(2-methylphenyl)carbamoyl]phenyl]naphthalene-1-carboxamide](/img/structure/B4245901.png)
![ethyl [4-(1-pyrrolidinylsulfonyl)phenyl]carbamate](/img/structure/B4245915.png)
![5-[(2-chlorophenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4245925.png)


![N-(3-{[(2-chlorobenzyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4245944.png)
![N-[4-(allyloxy)phenyl]-2-fluorobenzamide](/img/structure/B4245949.png)
![N-[4-(allyloxy)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B4245957.png)
![4-bromo-N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4245976.png)
![isopropyl (3-oxo-1-{[(phenylacetyl)amino]carbonothioyl}-2-piperazinyl)acetate](/img/structure/B4245977.png)

![3-CHLORO-N~1~-[5-METHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE](/img/structure/B4245982.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutyl-3,4-dimethoxybenzamide](/img/structure/B4245985.png)
